4-Acetamidoantipyrine-d3

Description

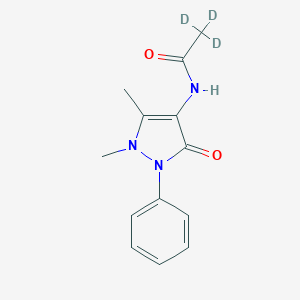

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,2-trideuterio-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAGWXKSCXPNNZ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Incorporation Strategies

Approaches for Deuterium (B1214612) Labeling of Antipyrine (B355649) Derivatives

Deuterium labeling of antipyrine and its derivatives can be accomplished through several strategic approaches. One common method is hydrogen-deuterium (H/D) exchange, where the parent molecule is treated with a deuterium source, such as deuterium oxide (D₂O), often at elevated temperatures and pressures and sometimes in the presence of a metal catalyst. ansto.gov.au This method is effective for generating deuterated building blocks. Another approach involves the use of pre-labeled precursors or deuterated reagents in a synthetic sequence. For 4-Acetamido Antipyrine-d3, where the deuterium is located on a specific functional group, the use of a deuterated reagent is the most direct and regiochemically precise method. The synthesis starts with 4-aminoantipyrine (B1666024), a key intermediate that can be prepared through established methods. sathyabama.ac.innih.gov The core of the synthesis is the subsequent acylation of this precursor.

Chemical Synthesis Pathways for Deuterated Acetyl Moieties

The specific labeling in 4-Acetamido Antipyrine-d3 is achieved by introducing a trideuterated acetyl group (–C(O)CD₃) onto the nitrogen atom at the C4 position of the pyrazolone (B3327878) ring. The most straightforward pathway involves the N-acetylation of 4-aminoantipyrine using a deuterated acetylating agent. Reagents such as acetic anhydride-d6 ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl) are ideal for this purpose.

The reaction involves the nucleophilic attack of the amino group of 4-aminoantipyrine on the electrophilic carbonyl carbon of the deuterated acetylating agent. This process forms the stable amide bond, yielding the final product with the deuterium label exclusively on the acetyl methyl group.

Table 1: General Synthesis Scheme for 4-Acetamido Antipyrine-d3

| Starting Material | Deuterated Reagent | Product | General Conditions |

|---|---|---|---|

| 4-Aminoantipyrine | Acetic Anhydride-d6 | 4-Acetamido Antipyrine-d3 | Aprotic solvent, optional base (e.g., pyridine), room temperature |

Stereoselective and Regioselective Deuteration Techniques

For 4-Acetamido Antipyrine-d3, the synthesis is inherently regioselective. The term regioselectivity refers to the preference for bond formation at one position over other possible positions. In the acetylation of 4-aminoantipyrine, the amino group at the C4 position is significantly more nucleophilic than any of the C-H bonds on the aromatic rings, ensuring that the acylation occurs specifically at the desired nitrogen atom. Therefore, complex regioselective deuteration methods, such as directed C-H activation or catalyst-controlled H/D exchange, are not required for this particular transformation. nih.govnih.govchemrxiv.org

Stereoselectivity, which concerns the preferential formation of one stereoisomer over another, is not a factor in the synthesis of 4-Acetamido Antipyrine-d3 as no new chiral centers are created during the final acetylation step.

Characterization of Isotopic Enrichment and Purity

Mass Spectrometry (MS): This is the primary technique for confirming successful deuteration and quantifying isotopic enrichment. The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the d3-labeled compound (C₁₃H₁₂D₃N₃O₂), which is three mass units higher than the unlabeled analog. MS analysis also allows for the determination of the isotopic distribution, providing a precise value for the deuterium incorporation (e.g., >99% atom D). ansto.gov.auosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

²H NMR: Deuterium NMR can be used to directly observe the resonance of the incorporated deuterium atoms, confirming their location on the acetyl group. ansto.gov.au

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound. It separates the target compound from any unreacted starting materials, non-deuterated analog, or synthesis byproducts. Commercial standards often specify a chemical purity of ≥97% as determined by HPLC.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Findings for 4-Acetamido Antipyrine-d3 |

|---|---|---|

| Mass Spectrometry (MS) | Confirms molecular weight and isotopic enrichment. | Detects mass shift of +3 amu; quantifies isotopic purity (e.g., >99 atom % D). |

| ¹H NMR Spectroscopy | Confirms chemical structure and site of deuteration. | Absence of the acetyl proton signal (~2.2 ppm). |

| ²H NMR Spectroscopy | Directly detects deuterium atoms. | A signal corresponding to the -CD₃ group. |

Optimization of Synthetic Yields for Deuterated 4-Acetamido Antipyrine

Optimizing the synthetic yield is crucial for producing isotopically labeled standards in a cost-effective manner. The key N-acetylation step can be optimized by systematically varying several reaction parameters:

Solvent: The choice of an appropriate solvent that ensures solubility for all reactants is critical. Anhydrous aprotic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically effective.

Base: The reaction can be accelerated by the addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base neutralizes the acidic byproduct (acetic acid-d4 or deuterium chloride), driving the equilibrium towards the product and preventing potential side reactions.

Reaction Temperature and Time: Acetylation reactions are often exothermic and can proceed to completion at room temperature within a few hours. Optimization may involve adjusting the temperature to balance reaction rate and selectivity.

Purification Method: Maximizing the isolated yield depends on an efficient purification strategy. Recrystallization is often a viable method for obtaining highly pure crystalline solids. If needed, column chromatography can be used to separate the product from closely related impurities.

Modern approaches, such as flow synthesis, are also being developed for the production of deuterated compounds, offering potential advantages in terms of reaction efficiency, throughput, and safety over traditional batch methods. tn-sanso.co.jp

Table 3: Hypothetical Data for Optimization of N-Acetylation

| Entry | Base (Equivalents) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | Dichloromethane | 4 | 75 |

| 2 | Pyridine (1.1) | Dichloromethane | 2 | 92 |

| 3 | Triethylamine (1.1) | Dichloromethane | 2 | 94 |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| 4-Acetamido Antipyrine |

| 4-Acetamido Antipyrine-d3 |

| 4-Aminoantipyrine |

| Acetic anhydride-d6 |

| Acetyl-d3 chloride |

| Antipyrine |

| Deuterium oxide |

| Dichloromethane |

| N,N-Dimethylformamide |

| Pyridine |

| Tetrahydrofuran |

Advanced Analytical Methodologies for 4 Acetamido Antipyrine D3

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) has become the cornerstone for the quantitative analysis of 4-Acetamido Antipyrine-d3 due to its inherent specificity and sensitivity. When coupled with chromatographic separation techniques, MS allows for the accurate measurement of this stable isotope-labeled compound, even at low concentrations.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Methodological Development

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes a known amount of an isotopically labeled version of the analyte as an internal standard. In the case of quantifying the unlabeled 4-Acetamido Antipyrine (B355649), 4-Acetamido Antipyrine-d3 serves as the ideal internal standard. The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample at the earliest stage of analysis. This "isotope spike" undergoes the same sample preparation, chromatography, and ionization processes as the endogenous analyte. By measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled standard, a highly accurate and precise quantification can be achieved. nih.gov

The use of 4-Acetamido Antipyrine-d3 as an internal standard in an IDMS workflow significantly enhances the precision and accuracy of the quantification of 4-Acetamido Antipyrine. Since the deuterated standard has nearly identical physicochemical properties to the unlabeled analyte, it effectively compensates for variations in sample extraction, chromatographic retention time shifts, and ionization suppression or enhancement effects in the mass spectrometer. This co-elution and co-ionization behavior ensures that any analytical variability affects both the analyte and the internal standard to the same extent, leading to a consistent and reliable analyte-to-internal standard ratio. This minimizes experimental errors and results in high-precision measurements with low coefficients of variation. The accuracy of the method is also greatly improved as the calibration is based on the ratio of known concentrations of the analyte and the internal standard.

Validation of an IDMS method for a drug metabolite would typically involve the assessment of linearity, precision, accuracy, and stability. The following table represents a hypothetical validation summary for the quantification of 4-Acetamido Antipyrine using 4-Acetamido Antipyrine-d3 as an internal standard, demonstrating the high level of precision and accuracy achievable with this technique.

| Validation Parameter | Acceptance Criteria | Hypothetical Performance Data |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Intra-day Precision (%CV) | ≤ 15% | 2.5% - 8.7% |

| Inter-day Precision (%CV) | ≤ 15% | 4.1% - 11.2% |

| Accuracy (% Bias) | Within ± 15% | -5.3% to +7.8% |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |

This table is illustrative and based on typical performance characteristics of IDMS methods.

Metrological traceability is a fundamental concept in analytical chemistry that ensures the comparability and reliability of measurement results over time and between different laboratories. jctlm.orgnih.govresearchgate.net For IDMS measurements of 4-Acetamido Antipyrine-d3, establishing metrological traceability means linking the measurement result to a recognized reference, such as a certified reference material (CRM), through an unbroken chain of calibrations, each with a stated uncertainty.

The traceability chain for an IDMS measurement typically involves:

Certified Reference Material (CRM): A highly pure and well-characterized standard of both 4-Acetamido Antipyrine and 4-Acetamido Antipyrine-d3 with a certified concentration and associated uncertainty.

Primary Calibration Standards: Solutions prepared gravimetrically from the CRMs, with their concentrations and uncertainties calculated based on the purity of the reference materials and the precision of the weighing process.

Working Calibration Standards: A series of dilutions prepared from the primary calibration standards used to construct the calibration curve for the IDMS analysis.

The IDMS Measurement: The ratio of the analyte to the internal standard is measured using a calibrated mass spectrometer. The uncertainty of the final measurement is a composite of the uncertainties from the CRMs, the preparation of calibration standards, the measurement of the isotope ratio, and the calibration curve.

By adhering to this traceability chain, the quantitative results for 4-Acetamido Antipyrine obtained using 4-Acetamido Antipyrine-d3 as an internal standard can be considered reliable, comparable, and traceable to the International System of Units (SI).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the predominant analytical platform for the quantification of 4-Acetamido Antipyrine-d3. LC provides the necessary separation of the analyte from other components in the sample matrix, while MS/MS or HRMS provides highly selective and sensitive detection.

The development of a robust analytical method for 4-Acetamido Antipyrine-d3 often employs Ultra-High Performance Liquid Chromatography (UHPLC) for its high separation efficiency and speed, coupled with a Quadrupole-Time-of-Flight (Q-ToF) mass spectrometer for its high mass accuracy and resolution. researchgate.netmdpi.comhelsinki.fi

A typical UHPLC-Q-ToF MS method for 4-Acetamido Antipyrine-d3 would involve the following key parameters:

| Parameter | Typical Conditions |

| UHPLC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI) in positive mode |

| Mass Analyzer | Quadrupole-Time-of-Flight (Q-ToF) |

| Acquisition Mode | Full scan MS and targeted MS/MS (product ion scan) |

| Precursor Ion (m/z) | [M+H]⁺ for 4-Acetamido Antipyrine-d3 |

| Product Ions (m/z) | Specific fragment ions for confirmation and quantification |

The high-resolution capabilities of the Q-ToF MS allow for the accurate mass measurement of the precursor and product ions, which provides a high degree of confidence in the identification and quantification of 4-Acetamido Antipyrine-d3.

While 4-Acetamido Antipyrine and its deuterated analog, 4-Acetamido Antipyrine-d3, have very similar chemical properties, slight differences in their chromatographic behavior can occur, known as the "isotope effect." This effect can lead to partial separation of the analyte and the internal standard, which can compromise the accuracy of the IDMS method if not properly managed. Therefore, the optimization of chromatographic parameters is critical to ensure co-elution.

Key parameters to optimize include:

Mobile Phase Composition: The organic modifier (e.g., acetonitrile vs. methanol) and the concentration of the acidic additive (e.g., formic acid) can influence the interaction of the analytes with the stationary phase and thus their separation.

Gradient Profile: The slope and duration of the elution gradient can be adjusted to minimize any separation between the isotopic analogs. A shallower gradient around the elution time of the analytes can often improve co-elution.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase. Optimizing the column temperature can help to achieve better peak shape and co-elution.

Flow Rate: Adjusting the flow rate can impact the efficiency of the separation and the residence time of the analytes on the column.

The following table illustrates a hypothetical optimization study for the separation of 4-Acetamido Antipyrine and 4-Acetamido Antipyrine-d3, showing the impact of different mobile phase compositions on the resolution (Rs) between the two compounds. The goal is to achieve an Rs value as close to zero as possible, indicating co-elution.

| Mobile Phase B Composition | Gradient Slope (%B/min) | Column Temperature (°C) | Resolution (Rs) between 4-Acetamido Antipyrine and 4-Acetamido Antipyrine-d3 |

| Acetonitrile | 10 | 35 | 0.8 |

| Methanol | 10 | 35 | 1.2 |

| Acetonitrile | 5 | 40 | 0.3 |

| Methanol | 5 | 40 | 0.6 |

| Acetonitrile | 2 | 40 | < 0.1 (Optimal) |

This table is illustrative and demonstrates the principle of optimizing chromatographic parameters to achieve co-elution of isotopic analogs.

By carefully optimizing these parameters, a robust chromatographic method can be developed that ensures the co-elution of 4-Acetamido Antipyrine and 4-Acetamido Antipyrine-d3, which is a prerequisite for accurate and precise quantification using Isotope Dilution Mass Spectrometry.

Application of Advanced Data Acquisition Modes

Modern mass spectrometry workflows leverage advanced data acquisition modes to enhance the quality and depth of information obtained from a single analysis. For 4-Acetamido Antipyrine-d3, techniques such as Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and All-Ion Fragmentation (AIF) offer significant advantages.

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey scan to identify the most intense precursor ions. It then sequentially selects these ions for fragmentation (MS/MS), generating structural information. For 4-Acetamido Antipyrine-d3, DDA is useful for initial identification and confirmation, as it would select the deuterated parent ion and generate a specific fragmentation pattern that can be compared to the non-deuterated standard.

Data-Independent Acquisition (DIA): DIA is an attractive method for quantitative proteomics and metabolomics. nih.gov Unlike DDA, DIA systematically fragments all ions within predefined mass-to-charge (m/z) windows across the entire mass range. nih.govspringernature.com This approach creates a comprehensive digital map of all fragment ions for every detectable precursor, including 4-Acetamido Antipyrine-d3 and its non-labeled counterpart. This is particularly advantageous in complex matrices for ensuring accurate quantification without method redevelopment, as the data can be retrospectively interrogated. nih.gov

All-Ion Fragmentation (AIF): In AIF, two scans are typically acquired: one at low collision energy that keeps the precursor ions intact, and one at a higher collision energy that fragments all precursor ions simultaneously. This provides a correlation between precursor ions and their fragments, aiding in the structural confirmation of 4-Acetamido Antipyrine-d3 and distinguishing it from potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-HRMS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile compounds. While 4-Acetamido Antipyrine has limited volatility, appropriate derivatization can make it amenable to GC-MS analysis.

GC-MS/MS (Tandem Mass Spectrometry): This technique provides exceptional selectivity and sensitivity. gcms.cz It involves the selection of the 4-Acetamido Antipyrine-d3 parent ion in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for precise quantification at very low levels. The distinct mass transition of the deuterated standard ensures it is not confounded by the endogenous analyte.

GC-HRMS (High-Resolution Mass Spectrometry): GC-HRMS provides highly accurate mass measurements, typically with a resolution that allows for the determination of the elemental composition of an ion. researchgate.net For 4-Acetamido Antipyrine-d3, GC-HRMS can unequivocally confirm its identity by measuring the mass of the molecular ion with high precision, easily differentiating it from other compounds with the same nominal mass. This is critical for confirming the successful incorporation of the deuterium (B1214612) atoms.

Table 1: Comparison of Advanced Mass Spectrometry Techniques for 4-Acetamido Antipyrine-d3 Analysis

| Technique | Principle | Primary Application for 4-Acetamido Antipyrine-d3 |

|---|---|---|

| DDA | Selects most intense precursors for MS/MS. | Initial identification and structural confirmation. |

| DIA | Fragments all precursors in predefined m/z windows. | Comprehensive and accurate quantification in complex matrices. |

| AIF | Alternates between low and high fragmentation energy. | Linking fragment ions to the specific deuterated precursor. |

| GC-MS/MS | Monitors specific precursor-to-product ion transitions. | Highly selective and sensitive quantification (MRM). |

| GC-HRMS | Measures mass with high accuracy and resolution. | Unambiguous formula confirmation and purity assessment. |

Spectroscopic Characterization and Structural Elucidation of Deuterated Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, ²H-NMR) for Isotopic Labeling Site Confirmation and Purity Assessment

NMR spectroscopy is the most definitive method for confirming the site of isotopic labeling. researchgate.net

¹H-NMR (Proton NMR): In the ¹H-NMR spectrum of 4-Acetamido Antipyrine, a characteristic singlet corresponding to the acetyl (CH₃) protons would be observed. For 4-Acetamido Antipyrine-d3, this signal would be absent or significantly diminished, providing clear evidence of deuteration at the acetyl group. The remaining signals for the phenyl and pyrazolone (B3327878) methyl groups would remain, confirming the rest of the structure. mdpi.comchemicalbook.com

¹³C-NMR (Carbon-13 NMR): The carbon atom of the acetyl group bonded to the three deuterium atoms (CD₃) would exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (spin I=1). Furthermore, the chemical shift of this carbon would be slightly upfield compared to the non-deuterated analog. This provides conclusive evidence of the labeling site. ufba.brchemicalbook.com

²H-NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A single resonance would be expected in the ²H-NMR spectrum of 4-Acetamido Antipyrine-d3 at a chemical shift corresponding to the acetyl group, offering unambiguous proof of the label's presence and location.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. The key diagnostic feature for 4-Acetamido Antipyrine-d3 would be the appearance of C-D stretching and bending vibrations, which occur at lower frequencies (approx. 2100-2250 cm⁻¹) than the corresponding C-H vibrations (approx. 2850-3000 cm⁻¹). The characteristic amide and carbonyl (C=O) stretching bands would still be present, confirming the core structure. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C-D bond is a relatively non-polar bond that often gives a strong, sharp signal in the Raman spectrum, making it an excellent tool for confirming deuteration. A Raman spectrum for the non-deuterated 4-Acetamido Antipyrine is available for comparison. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the chromophoric parts of the molecule. The core chromophore of 4-Acetamido Antipyrine is the phenylpyrazolone ring system. Isotopic substitution with deuterium has a negligible effect on the electronic structure of the molecule. Therefore, the UV-Vis spectrum of 4-Acetamido Antipyrine-d3 is expected to be virtually identical to that of the unlabeled compound, showing absorption maxima characteristic of the antipyrine scaffold. mdpi.com

Analytical Method Validation and Quality Assurance

To ensure that an analytical method for 4-Acetamido Antipyrine-d3 is reliable and fit for its intended purpose (e.g., as an internal standard), it must undergo rigorous validation. The validation process assesses various performance characteristics to guarantee data quality and integrity.

Key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components, including its non-deuterated analog and potential impurities.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

For an internal standard like 4-Acetamido Antipyrine-d3, it is also critical to assess its isotopic purity and the potential for isotopic exchange during sample preparation and analysis to ensure it does not interfere with the quantification of the unlabeled analyte.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity | No interference at the retention time and m/z of the analyte. | Signal-to-noise ratio in blank samples < 20% of LOQ. |

| Linearity | Relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Closeness to the true value. | Recovery within 85-115% of the nominal concentration. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15%. |

| LOD/LOQ | Lowest detectable/quantifiable concentration. | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resilience to small changes in method parameters. | Results remain within acceptable accuracy and precision limits. |

Establishment of Linearity and Calibration Ranges

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For quantitative methods, a calibration curve is established by analyzing a series of standards of known concentrations. In the context of bioanalytical assays involving 4-Acetamido Antipyrine-d3 as an internal standard, the linearity of the response for the non-labeled analyte, 4-Acetamidoantipyrine, is a critical performance characteristic.

A typical approach involves preparing a series of calibration standards in a relevant biological matrix (e.g., plasma, tissue homogenate) and analyzing them using the developed LC-MS/MS method. The peak area ratio of the analyte to the internal standard (4-Acetamido Antipyrine-d3) is then plotted against the nominal concentration of the analyte. The relationship is typically evaluated by linear regression analysis, with the coefficient of determination (r²) being a key indicator of the goodness of fit. A value of r² ≥ 0.99 is generally considered acceptable.

Table 1: Illustrative Linearity and Calibration Range for 4-Acetamidoantipyrine

| Parameter | Value |

|---|---|

| Calibration Range | 0.5 - 200 µg/kg |

| Regression Equation | y = 0.021x + 0.015 |

This data is representative of a validated method for the non-labeled 4-Acetamidoantipyrine and illustrates the typical performance characteristics.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for defining the sensitivity of the analytical method.

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for the LOD and an S/N of 10 is common for the LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 2: Representative LOD and LOQ for 4-Acetamidoantipyrine in Biological Matrices

| Matrix | LOD (µg/kg) | LOQ (µg/kg) |

|---|

This data is based on a study of the non-labeled 4-Acetamidoantipyrine and serves as an example of typical method sensitivity.

Assessment of Accuracy, Precision, and Selectivity/Specificity

Accuracy of an analytical method refers to the closeness of the measured value to the true value for the sample. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and expressing the result as the percentage of the nominal value.

Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) is assessed by analyzing QC samples multiple times on the same day, while inter-day precision (intermediate precision) is determined by analyzing QC samples on different days.

Selectivity/Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.

Table 3: Illustrative Accuracy and Precision Data for 4-Acetamidoantipyrine

| QC Level | Spiked Concentration (µg/kg) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) |

|---|---|---|---|---|

| Low | 2.0 | 8.1 | 12.5 | 95.0 - 108.0 |

| Medium | 20.0 | 6.5 | 9.8 | 98.0 - 105.0 |

This data is representative of a validated method for the non-labeled 4-Acetamidoantipyrine and illustrates typical performance characteristics.

Evaluation and Mitigation of Matrix Effects in Various Sample Types

Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix. This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The evaluation of matrix effects is a critical step in the validation of LC-MS/MS methods for bioanalysis.

The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked sample with that of a pure standard solution at the same concentration. The use of a stable isotope-labeled internal standard, such as 4-Acetamido Antipyrine-d3, is a primary strategy to mitigate matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing a reliable means of correction.

Performance Criteria for Internal Standard Selection in Quantitative Assays

The selection of an appropriate internal standard (IS) is paramount for the accuracy and reliability of quantitative LC-MS/MS assays. An ideal IS should be a stable, isotopically labeled analog of the analyte, such as 4-Acetamido Antipyrine-d3 for the quantification of 4-Acetamidoantipyrine. Key performance criteria for an IS include:

Structural Similarity: The IS should be structurally as close to the analyte as possible to ensure similar chromatographic behavior and ionization response.

Co-elution: The IS should co-elute with the analyte to effectively compensate for matrix effects.

Mass Difference: The mass difference between the analyte and the IS should be sufficient to prevent isotopic cross-talk. A difference of at least 3 Da is generally preferred.

Purity and Stability: The IS should be of high purity and stable throughout the analytical process.

Inter-laboratory and Intra-laboratory Validation Studies for Method Robustness

Intra-laboratory validation assesses the robustness of the analytical method by demonstrating its reliability under varied conditions within the same laboratory. This may involve using different analysts, instruments, or reagent lots.

Inter-laboratory validation , or method transfer, involves the replication of the analytical method in a different laboratory to demonstrate its reproducibility. Successful inter-laboratory validation provides a high degree of confidence in the ruggedness and reliability of the method for widespread application. While specific inter-laboratory validation studies for methods employing 4-Acetamido Antipyrine-d3 are not widely published, the principles of such studies involve a predefined protocol, the analysis of common samples, and a statistical comparison of the results between laboratories.

Academic Research Applications of 4 Acetamido Antipyrine D3

Elucidation of Metabolic Pathways and Biotransformation Studies

The stability and unique mass signature of 4-Acetamido Antipyrine-d3 make it ideal for investigating the metabolic fate of its parent compounds.

In drug development and metabolic research, in vitro models are essential for predicting how a compound will be processed in the body. nih.gov Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are frequently used to study Phase I oxidative metabolism. researchgate.net Similarly, liver S9 fractions and cultured hepatocytes are employed to investigate both oxidative and conjugative metabolic pathways. nih.gov

In these experimental setups, 4-Acetamido Antipyrine-d3 serves as a critical internal standard. When studying the biotransformation of a parent drug into 4-AAA, a known quantity of d3-4-AAA is added to the biological sample (a process called "spiking") before analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated metabolite, it experiences similar extraction efficiencies and ionization effects during the analytical process. However, it is distinguishable by its higher mass. By comparing the known concentration of the d3 standard to the signal of the native 4-AAA, researchers can correct for sample loss and matrix effects, enabling highly accurate quantification of the metabolite formed.

This approach is fundamental for determining the rate of metabolite formation and identifying which specific enzyme pathways are involved, such as the cytochrome P450 enzymes responsible for metabolizing antipyrine (B355649) and its derivatives. nih.govnih.gov

Stable isotope tracing allows researchers to follow a molecule through complex biochemical reactions, providing unparalleled insight into metabolic networks. nih.gov By introducing a labeled compound, its journey and transformation into various downstream metabolites can be tracked. nih.govmdpi.com 4-Acetamido Antipyrine-d3 is perfectly suited for this role in what are known as Stable Isotope Tracing (SIT) experiments. frontiersin.org

When d3-4-AAA is introduced into an in vitro or in vivo system, any subsequent metabolites formed from it will retain the deuterium (B1214612) label. In mass spectrometry analysis, this creates a distinct isotopic pattern. Researchers can specifically search for pairs of signals separated by 3 mass units (the mass difference between d3-4-AAA and any potential non-labeled, endogenous analogues), which is a powerful technique for discovering and identifying novel or unexpected metabolites. frontiersin.org

This method provides valuable qualitative information about the origin of metabolites and their relative rates of production. nih.gov It helps to unambiguously distinguish drug-derived metabolites from the complex background of endogenous molecules within a biological system.

Table 1: Hypothetical Metabolite Identification using 4-Acetamido Antipyrine-d3 as a Tracer This interactive table illustrates how metabolites of d3-4-AAA would be identified in a mass spectrometry analysis based on their mass-to-charge ratio (m/z).

| Compound | Expected m/z (Unlabeled) | Expected m/z (d3-Labeled) | Mass Shift (Da) | Status |

| 4-Acetamido Antipyrine | 246.12 | 249.14 | +3 | Confirmed |

| Hydroxylated Metabolite | 262.12 | 265.14 | +3 | Identified |

| N-dealkylated Metabolite | 232.11 | 235.13 | +3 | Identified |

| Unknown Metabolite A | --- | 281.15 | +3 | Novel Finding |

Environmental Fate, Transport, and Contaminant Studies

The widespread use of pharmaceuticals results in their metabolites entering aquatic environments, where they are considered "emerging contaminants". mdpi.commdpi.comresearchgate.net 4-Acetamido Antipyrine is frequently detected in surface water and wastewater worldwide, making it a key indicator of anthropogenic pollution. mdpi.comresearchgate.net

Accurately measuring the concentration of emerging contaminants like 4-AAA in environmental samples, such as river water or wastewater treatment plant effluent, is challenging due to their low concentrations (often in the ng/L to µg/L range) and the complexity of the sample matrix. nih.govnih.gov High-resolution mass spectrometry (HRMS) is a pivotal tool for this type of analysis. researchgate.net

The use of 4-Acetamido Antipyrine-d3 as an internal standard is crucial for achieving the sensitivity and specificity required for reliable quantification. nih.gov By adding d3-4-AAA to a water sample before extraction and analysis, variations in the analytical procedure can be normalized, ensuring that the reported concentration of 4-AAA is accurate. This precision is vital for assessing the extent of contamination and the effectiveness of water treatment processes. researchgate.netnih.gov

Because 4-AAA is a metabolite of a human pharmaceutical, its presence in the environment is a direct marker of contamination from human sources, such as wastewater effluent. mdpi.com Environmental monitoring programs use the concentration of such compounds to track the impact of human activity on aquatic ecosystems.

Understanding how long contaminants like 4-AAA persist in the environment and how they break down is critical for risk assessment. Advanced Oxidation Processes (AOPs), which use powerful reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, are a promising technology for degrading pharmaceuticals in water. mdpi.com

In studies evaluating the effectiveness of AOPs, 4-Acetamido Antipyrine-d3 is used to precisely track the degradation of the parent compound (4-AAA) over time. Researchers take samples at various time points during the treatment process, add the d3-labeled internal standard, and analyze them to determine the remaining concentration of 4-AAA. This allows for the calculation of degradation kinetics and efficiency. Studies have shown that AOPs like thermally activated persulfate systems can achieve over 98% degradation of 4-AAA. mdpi.com These experiments also help identify the transformation products formed during degradation, some of which may have their own toxicological properties. mdpi.comnih.govresearchgate.net

Table 2: Example Degradation Efficiency of 4-Acetamido Antipyrine (4-AAA) in Different Advanced Oxidation Processes (AOPs) This interactive table shows data from studies on AOPs where d3-4-AAA would be used as an internal standard to ensure accurate measurements.

| AOP System | Treatment Time (min) | 4-AAA Degradation (%) | Key Radicals | Reference |

| Heat/Persulfate | 15 | >98 | SO₄•⁻, •OH | mdpi.com |

| Alkaline/Persulfate | 30 | 0.63 | - | mdpi.com |

| Ultrasonic/Persulfate | 30 | 13.26 | SO₄•⁻, •OH | mdpi.com |

| Electro-oxidation (BDD anode) | 7 | 99 | •OH | nih.gov |

Development and Certification of Reference Materials and Analytical Standards

Stable isotope-labeled (SIL) compounds, such as 4-Acetamido Antipyrine-d3, are indispensable tools in modern analytical chemistry, providing a high degree of accuracy and reliability. simsonpharma.com Their utility in the development and certification of reference materials and analytical standards is critical for ensuring the quality and validity of scientific measurements. americanpharmaceuticalreview.com

Certified Reference Materials (CRMs) are highly purified and well-characterized compounds that serve as a benchmark for analytical measurements. americanpharmaceuticalreview.com They are essential for calibrating instruments, validating analytical methods, and ensuring the traceability of measurement results. 4-Acetamido Antipyrine-d3, a deuterated analog of a metabolite of the drug Metamizole, functions as a high-purity analytical standard. lgcstandards.comsigmaaldrich.com

The key characteristic of 4-Acetamido Antipyrine-d3 in this role is its isotopic purity and structural identity to the native compound, with the only difference being the presence of deuterium atoms in the acetyl group. sigmaaldrich.com This subtle mass difference allows it to be distinguished from the non-labeled analog by mass spectrometry, while behaving almost identically during sample preparation and chromatographic separation. acanthusresearch.comresearchgate.net As a reference material, it is used to confirm the identity and concentration of the non-labeled metabolite in various samples, ensuring accurate quantification in research and testing. americanpharmaceuticalreview.comsigmaaldrich.com

Table 1: Properties of 4-Acetamido Antipyrine-d3 as a Reference Material

| Property | Description |

|---|---|

| Chemical Formula | C₁₃D₃H₁₂N₃O₂ |

| Molecular Weight | 248.30 g/mol |

| Purity | Typically >95% |

| Isotopic Enrichment | ≥99% atom D |

| Primary Application | Internal standard for mass spectrometry |

| Analyte Counterpart | 4-Acetamido Antipyrine |

Data sourced from various chemical suppliers. lgcstandards.com

The development and validation of robust analytical methods are fundamental to pharmaceutical research, clinical diagnostics, and environmental monitoring. clearsynth.commdpi.com Stable isotope-labeled compounds like 4-Acetamido Antipyrine-d3 are considered the gold standard for use as internal standards in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). acanthusresearch.comresearchgate.netscispace.com

During method development, 4-Acetamido Antipyrine-d3 is added to samples at a known concentration at the beginning of the analytical process. acanthusresearch.com Because it has nearly identical physicochemical properties to the non-deuterated (native) 4-Acetamido Antipyrine, it experiences similar effects from the sample matrix and similar losses during extraction, cleanup, and injection. clearsynth.comscispace.com By measuring the ratio of the native analyte's signal to the internal standard's signal, analysts can correct for variations in sample preparation and instrument response. acanthusresearch.com This significantly improves the accuracy, precision, and reproducibility of the quantification. clearsynth.comscispace.com

Method validation ensures that an analytical procedure is reliable and suitable for its intended purpose. clearsynth.commdpi.comnajah.edunih.gov Using 4-Acetamido Antipyrine-d3 helps to rigorously assess key validation parameters for the analysis of its non-deuterated counterpart.

Table 2: Role of 4-Acetamido Antipyrine-d3 in Method Validation Parameters

| Validation Parameter | Role of 4-Acetamido Antipyrine-d3 |

|---|---|

| Accuracy & Recovery | Corrects for analyte loss during sample processing, enabling a more accurate determination of true recovery. scispace.com |

| Precision | Minimizes variability introduced during the analytical workflow, leading to improved repeatability and reproducibility. clearsynth.com |

| Matrix Effects | Compensates for signal suppression or enhancement caused by other components in the sample matrix (e.g., plasma, urine, environmental extracts). acanthusresearch.comclearsynth.com |

| Linearity | Helps establish a reliable calibration curve by normalizing the response of the target analyte across a range of concentrations. |

This table summarizes the established benefits of using stable isotope-labeled internal standards in analytical method validation.

Biomonitoring and Ecotoxicological Assessment in Environmental Samples

The increasing presence of pharmaceuticals and their metabolites in the environment is a growing concern. researchgate.net Stable isotope-labeled compounds provide essential tools for tracking these emerging contaminants in environmental matrices and assessing their ecological impact. alfa-chemistry.commoravek.com

Wide-scope target screening and non-targeted analysis are powerful techniques used to identify a broad range of known and unknown contaminants in environmental samples. nih.govresearchgate.netnorman-network.com These approaches, often utilizing high-resolution mass spectrometry (HRMS), generate vast amounts of complex data. researchgate.net The detection of 4-Acetamido Antipyrine, a metabolite of the widely used analgesic Metamizole, has been confirmed in surface water, indicating its environmental relevance. researchgate.net

In these screening methods, 4-Acetamido Antipyrine-d3 serves multiple purposes. In target screening , it is used as an internal standard to reliably quantify its non-deuterated analog. nih.govresearchgate.net In non-targeted analysis , where the goal is to identify any compounds present, the known mass and fragmentation pattern of the labeled standard can help confirm the identity of the tentatively identified native compound. nih.gov The presence of a deuterated standard helps to reduce false positives and increases confidence in the identification of emerging contaminants in complex biological samples (biota) such as fish tissue or invertebrates. norman-network.comresearchgate.net

Table 3: Application of 4-Acetamido Antipyrine-d3 in Environmental Screening

| Screening Type | Function of 4-Acetamido Antipyrine-d3 | Research Objective |

|---|---|---|

| Target Screening | Internal standard for quantification. nih.gov | Determine the concentration of 4-Acetamido Antipyrine in environmental samples (water, soil, biota). bartelt.at |

| Suspect Screening | Reference compound to confirm the presence of a suspected contaminant. | Verify the identity of 4-Acetamido Antipyrine based on prior knowledge of its potential presence. researchgate.net |

| Non-Targeted Analysis | Aids in structural elucidation and confirmation of an "unknown" feature that matches the mass of 4-Acetamido Antipyrine. nih.gov | Identify and confirm the presence of previously undetected pharmaceutical metabolites in biota. |

Understanding the fate of pharmaceutical metabolites in ecosystems requires studying their potential to bioaccumulate in organisms and transfer through the food web (trophic transfer). moravek.com Isotopic labeling is a powerful technique to trace the pathways of pollutants through ecosystems. alfa-chemistry.commoravek.comwikipedia.org

In ecotoxicological research, 4-Acetamido Antipyrine-d3 can be used as a tracer to study the environmental behavior of the parent compound and its non-deuterated metabolite. alfa-chemistry.comyoutube.com By introducing the labeled compound into a controlled environment (e.g., an aquatic mesocosm), researchers can track its uptake, metabolism, and distribution in various organisms at different trophic levels. Mass spectrometry is used to differentiate the labeled tracer from the unlabeled compound already present in the environment, allowing for precise measurements of accumulation and transfer rates. simsonpharma.com This data is crucial for assessing the potential ecological risks associated with the widespread use of the parent pharmaceutical. mdpi.com

Computational and Theoretical Investigations of 4 Acetamido Antipyrine D3

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the behavior of molecules at the electronic level. eurasianjournals.com DFT provides a robust framework for predicting molecular properties by approximating the electron density of a system, offering a balance between computational cost and accuracy. mdpi.com For 4-Acetamido Antipyrine-d3, these methods are crucial for elucidating the electronic and vibrational consequences of isotopic labeling.

DFT calculations are widely used to predict the electronic properties of molecules. By solving approximations of the Schrödinger equation, researchers can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. espublisher.com For pyrazolone (B3327878) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to investigate electronic structures and predict properties like ionization potentials and electron affinities. journament.com

Table 1: Predicted Electronic Properties of 4-Acetamido Antipyrine (B355649) based on DFT Calculations of Analogous Pyrazolone Structures This table presents typical values derived from computational studies on similar pyrazolone and acetamide derivatives, as direct experimental or computational data for 4-Acetamido Antipyrine-d3 is not readily available in the cited literature.

| Computational Method | Property | Predicted Value | Significance |

|---|---|---|---|

| DFT (B3LYP/6-31G*) | HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability | |

| HOMO-LUMO Gap | ~ 4.5 eV | Relates to chemical stability and reactivity |

The primary impact of deuterium (B1214612) substitution is on the vibrational properties of the molecule, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org A carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond due to the heavier mass of the deuterium atom. This difference in vibrational frequency leads to a lower zero-point energy (ZPE) for the C-D bond compared to the C-H bond.

DFT calculations can precisely predict these vibrational frequency shifts. researchgate.net For the acetyl group (-COCH3), the C-H stretching vibrations typically appear in the 2900-3000 cm⁻¹ region of an IR spectrum. Upon deuteration to -COCD3, these stretching frequencies are predicted to shift to a lower wavenumber, approximately in the 2100-2250 cm⁻¹ range. This significant and predictable shift is a key signature used to confirm successful deuteration.

From an energetics perspective, the lower ZPE of the C-D bond means that more energy is required to break it compared to a C-H bond. wikipedia.org This is the basis of the KIE, where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. acs.org Computational methods can quantify this effect by calculating the ZPE for both the deuterated and non-deuterated molecules and modeling the reaction pathways to predict the difference in activation energies. acs.org

Table 2: Theoretical Comparison of Vibrational Frequencies for Acetyl Group C-H vs. C-D Bonds Illustrative values based on DFT calculations of acetamide and related molecules. The exact frequencies for 4-Acetamido Antipyrine-d3 would require specific calculation.

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Approximate Shift Factor (νH/νD) |

|---|---|---|---|

| Symmetric Stretch | ~2920 | ~2100 | ~1.39 |

| Asymmetric Stretch | ~3000 | ~2240 | ~1.34 |

Molecular Modeling and Simulation

While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.com These methods are essential for understanding how 4-Acetamido Antipyrine-d3 might behave in a more complex environment, such as in solution or interacting with biological macromolecules.

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of pyrazolone derivatives is typically performed using molecular mechanics force fields and explored through molecular dynamics (MD) simulations. eurasianjournals.commdpi.com These simulations model the movement of atoms over time, allowing researchers to identify low-energy, stable conformations and the energy barriers between them.

For 4-Acetamido Antipyrine-d3, the introduction of deuterium is not expected to significantly alter the preferred conformations compared to its non-deuterated counterpart. The steric and electronic profiles remain largely unchanged. However, MD simulations can provide insight into the subtle dynamic effects of deuteration. The reduced vibrational frequency and amplitude of the C-D bonds might lead to minor changes in the average bond lengths and the dynamic volume occupied by the acetyl group, which could have subtle implications for its interactions with its environment. Quantum dynamics simulations on related deuterated pyrazole systems have shown that the N-D bond dissociation dynamics differ from the N-H bond, highlighting the importance of nuclear quantum effects that can be captured by advanced simulation methods. rsc.orgchemrxiv.org

The way molecules interact with each other governs the formation of larger structures, from simple dimers to complex crystals and biological assemblies. Computational methods are used to study the non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that drive this self-assembly. eurasianjournals.com

Chemometric and Data Science Approaches in Analytical Research

Chemometrics and data science provide a suite of statistical and machine learning tools for extracting meaningful information from complex chemical data. In the context of 4-Acetamido Antipyrine-d3, these approaches are particularly valuable for analyzing analytical data and for building predictive models.

One key application is in the quantitative analysis of isotopically labeled compounds using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. thieme-connect.de Chemometric methods, such as multiple linear regression (MLR) and partial least squares regression (PLSR), can be used to deconvolve complex spectra. nih.govscience.gov This allows for the accurate determination of isotopic enrichment and the quantification of the labeled compound in a mixture with its unlabeled counterparts, which is crucial for metabolic or pharmacokinetic studies. nih.gov

Another powerful data science approach is Quantitative Structure-Activity Relationship (QSAR) modeling. wikipedia.org QSAR models establish a mathematical relationship between the chemical structure (represented by molecular descriptors) and a specific property, such as biological activity or toxicity. ej-chem.org For deuterated compounds, specific descriptors representing the isotopic substitution can be included in the model. This allows researchers to build predictive models that can assess the impact of deuteration on a compound's activity or metabolic stability, potentially accelerating the design of new drug candidates with improved properties. mdpi.com

Application of Multivariate Curve Resolution (MCR) and Data Fusion to Complex Mass Spectrometry Datasets

Multivariate Curve Resolution (MCR) is a powerful chemometric technique used to deconstruct complex, multi-component datasets into the pure signals of the individual constituents and their respective concentrations. nih.gov When applied to mass spectrometry data, MCR can resolve the mass spectra of co-eluting compounds, which is a common challenge in the analysis of complex mixtures that may contain 4-Acetamido Antipyrine-d3 and its metabolites.

The underlying principle of MCR is to decompose a data matrix D (e.g., a matrix where each row corresponds to a point in time during a chromatographic run and each column corresponds to a specific mass-to-charge ratio) into the product of two smaller matrices: C , representing the concentration profiles of the pure components, and ST , representing the pure mass spectra of those components.

D = CST + E

Where E is the residual error matrix. This decomposition is achieved through iterative algorithms, such as alternating least squares (ALS), that optimize the profiles under certain constraints (e.g., non-negativity, unimodality).

Data Fusion in Conjunction with MCR

The robustness of MCR can be significantly enhanced by employing data fusion strategies. Data fusion involves the simultaneous analysis of data from multiple analytical platforms or different experimental conditions. For instance, in the analysis of a sample containing 4-Acetamido Antipyrine-d3, one could fuse data from high-resolution mass spectrometry (HRMS) with data from a diode array detector (DAD) or even from different ionization techniques.

This multi-modal approach provides more constraints for the MCR algorithm, leading to a more unique and chemically meaningful resolution of the constituent profiles. For example, the spectral information from DAD can help to resolve ambiguities in the mass spectral deconvolution, especially for isobaric compounds.

Illustrative MCR-ALS Analysis of a Simulated Complex Mixture Containing 4-Acetamido Antipyrine-d3

To demonstrate the utility of MCR, consider a simulated dataset representing the LC-MS analysis of a complex biological sample spiked with 4-Acetamido Antipyrine-d3 and other endogenous compounds. The table below illustrates the resolved components and their key identifying features after applying MCR-ALS.

| Component | Retention Time (min) | Key m/z Ratios | Putative Identification |

| 1 | 4.2 | 113.05, 156.08, 201.10 | Endogenous Metabolite A |

| 2 | 4.5 | 249.14 (M+H)+, 166.09, 194.09 | 4-Acetamido Antipyrine-d3 |

| 3 | 4.5 | 232.11 (M+H)+, 149.07, 177.08 | Co-eluting Impurity B |

| 4 | 5.1 | 180.06, 224.09, 268.11 | Endogenous Metabolite C |

In this hypothetical scenario, 4-Acetamido Antipyrine-d3 co-elutes with an impurity. Traditional data analysis might struggle to separate their respective mass spectra. However, MCR-ALS can successfully resolve the pure spectrum of 4-Acetamido Antipyrine-d3, allowing for its unambiguous identification and quantification.

Integration of Artificial Intelligence and Machine Learning for Enhanced Non-Targeted Screening and Data Interpretation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of non-targeted screening by providing powerful tools for automated data processing, pattern recognition, and compound identification. nih.govnih.gov These technologies are particularly valuable for interpreting the vast and complex datasets generated by modern mass spectrometry platforms.

Machine Learning in Non-Targeted Screening

In the context of analyzing samples for 4-Acetamido Antipyrine-d3 and other unknown compounds, machine learning algorithms can be trained to:

Differentiate between true analytical signals and background noise. This is a critical first step in data processing that significantly reduces the number of false positives.

Recognize characteristic isotopic patterns. For a deuterated compound like 4-Acetamido Antipyrine-d3, its isotopic signature is distinct. ML models can be trained to specifically pick out these patterns from the data.

Predict fragmentation patterns. Based on the chemical structure, ML models can predict the expected fragmentation pattern in tandem mass spectrometry (MS/MS), which is invaluable for structural elucidation of unknown compounds.

Classify compounds based on their mass spectral features. This can help in the tentative identification of unknown compounds by grouping them with known compounds of similar chemical class.

Artificial Intelligence for Data Interpretation

For instance, upon detecting a feature with the accurate mass of 4-Acetamido Antipyrine-d3, an AI system could automatically:

Compare the experimental MS/MS spectrum with an in-silico fragmented spectrum of 4-Acetamido Antipyrine-d3.

Search internal and external databases for matches to the observed retention time and mass spectrum.

Evaluate the isotopic fine structure to confirm the presence and number of deuterium atoms.

Assign a confidence score to the identification based on the combined evidence.

Example of a Machine Learning-Based Workflow for Non-Targeted Screening

The following table outlines a typical workflow for a non-targeted screening experiment that incorporates machine learning for data interpretation.

| Step | Description | Machine Learning Application |

| 1 | Data Acquisition | N/A (LC-HRMS analysis of the sample) |

| 2 | Peak Picking and Feature Detection | A trained model filters out noise and identifies true chromatographic peaks. |

| 3 | Isotope Pattern Recognition | A classification algorithm identifies features with isotopic patterns characteristic of deuterated compounds. |

| 4 | MS/MS Fragmentation Prediction | For features of interest, a predictive model generates a theoretical MS/MS spectrum. |

| 5 | Spectral Library Matching | The experimental MS/MS spectrum is compared against a library of known compounds using a similarity scoring algorithm. |

| 6 | Compound Identification and Annotation | An AI-powered system integrates all available information to propose candidate structures and assign confidence levels. |

Through the integration of these advanced computational tools, the analysis of complex datasets containing 4-Acetamido Antipyrine-d3 becomes more efficient, accurate, and comprehensive, enabling researchers to extract a wealth of chemical information that would be inaccessible through manual data interpretation alone.

Future Research Directions and Emerging Avenues

Development of Novel Isotope Labeling Methodologies for Complex Analogs

The synthesis of isotopically labeled compounds is a cornerstone of drug discovery and metabolic research benthamdirect.comresearchgate.net. While existing methods are effective, future research is directed towards creating more efficient, precise, and versatile labeling techniques, particularly for complex drug analogs and metabolites.

A primary goal is the development of late-stage labeling methods, which would allow for the introduction of isotopes like deuterium (B1214612) at the final steps of a synthetic sequence researchgate.net. This approach is highly valuable as it minimizes the need for lengthy, customized syntheses from labeled starting materials. Research in this area focuses on novel catalytic systems and reagents that can selectively perform hydrogen-deuterium exchange on complex molecules without altering their fundamental structure mdpi.com.

Furthermore, there is a growing interest in expanding the toolbox of labeling beyond simple deuteration. This includes developing methods for incorporating other stable isotopes like ¹³C and ¹⁵N, which can provide complementary information in metabolic studies nih.gov. The combination of different isotopes within the same molecule, or "multi-isotope labeling," is another promising avenue for unraveling complex biochemical pathways.

| Labeling Strategy | Description | Potential Advantage |

| Late-Stage Deuteration | Introduction of deuterium in the final steps of synthesis. | Reduces synthetic complexity and cost; allows for rapid labeling of diverse compounds. |

| Site-Selective Labeling | Precise placement of deuterium at specific atomic positions. | Enhances stability at metabolic "soft spots"; provides detailed mechanistic insights. nih.gov |

| Multi-Isotope Labeling | Incorporation of multiple types of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). | Enables simultaneous tracing of different molecular fragments and metabolic pathways. nih.gov |

| Traceless Labeling | Using isotopes that do not significantly alter the physicochemical properties of the molecule. | Minimizes isotope effects on biological activity and pharmacokinetics. researchgate.net |

These advancements will facilitate the production of a wider array of complex labeled analogs, enabling more sophisticated and informative biological studies.

Integration of Multi-Omics Data with Stable Isotope Tracing for Holistic Biological Insights

The future of understanding drug action and metabolism lies in a systems-level approach nih.gov. Stable isotope tracing, a powerful technique for tracking metabolic pathways, is being integrated with various "omics" disciplines to provide a comprehensive picture of biological responses to xenobiotics nih.gov.

Multi-omics—the concurrent analysis of the genome, transcriptome, proteome, and metabolome—offers an unprecedented view of cellular processes nashbio.com. When combined with stable isotope labeling, researchers can move beyond static snapshots to observe the dynamic flow of molecules through biological networks. For instance, by using a deuterated compound like 4-Acetamido Antipyrine-d3, scientists can trace its metabolic fate while simultaneously monitoring its impact on gene expression (transcriptomics), protein levels (proteomics), and the broader endogenous metabolite profile (metabolomics).

This integrated approach can:

Identify Novel Metabolic Pathways: Tracing the labeled atoms can uncover previously unknown biotransformation routes for drugs and their metabolites tandfonline.com.

Elucidate Mechanisms of Action: By correlating metabolic flux with changes in gene and protein expression, the precise mechanisms of a drug's efficacy and toxicity can be detailed nashbio.comnih.gov.

Discover Biomarkers: Integrated analysis can reveal unique molecular signatures that indicate drug response or adverse effects, paving the way for personalized medicine nashbio.com.

Future research will focus on developing sophisticated bioinformatics pipelines and machine learning algorithms to manage and interpret the vast and complex datasets generated by these multi-omics experiments nih.govnashbio.com.

Expansion of High-Throughput Analytical Platforms for Deuterated Pharmaceutical Metabolites

The increasing complexity of drug discovery and metabolomics research necessitates the development of high-throughput analytical platforms capable of rapidly and accurately quantifying deuterated metabolites in complex biological matrices nih.gov. While mass spectrometry (MS) coupled with liquid chromatography (LC) is the current standard, emerging technologies promise to enhance speed, sensitivity, and scope benthamdirect.comresearchgate.net.

Advancements in high-resolution mass spectrometry (HRMS) are enabling the untargeted detection of a wide range of metabolites and their isotopomers with greater confidence tandfonline.comfrontiersin.org. Future developments will likely focus on improving ionization efficiency and reducing matrix effects to enhance the detection of low-abundance metabolites.

Another area of expansion is the automation of sample preparation and data analysis. Robotic systems for sample extraction and processing can significantly increase throughput, while advanced software leveraging artificial intelligence can streamline the identification and quantification of labeled compounds from complex datasets. A two-stage data processing approach, combining dose-response experiments with stable isotope tracing, has been proposed as an effective method for comprehensive drug metabolite identification frontiersin.org.

| Analytical Technology | Future Direction | Impact on Deuterated Metabolite Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Enhanced resolution and sensitivity; improved ion sources. | More accurate formula determination and identification of unknown metabolites. tandfonline.com |

| Liquid Chromatography (LC) | Development of novel stationary phases and micro/nano-flow systems. | Improved separation of isomeric metabolites and increased sensitivity. |

| Automated Sample Preparation | Integration of robotic liquid handling systems. | Increased throughput and reproducibility of results. |

| Advanced Data Processing Software | Implementation of AI and machine learning algorithms. | Faster and more reliable identification and quantification of labeled species. frontiersin.org |

These technological advancements will be crucial for handling the large-scale studies required in systems pharmacology and environmental monitoring.

Advanced Predictive Modeling for Environmental Behavior and Fate of Deuterated Compounds

As the use of deuterated compounds in pharmaceuticals and research grows, understanding their environmental fate becomes increasingly important nih.gov. Advanced predictive models are being developed to forecast the distribution, persistence, and degradation of these compounds in the environment rsc.org.

These in silico models use the physicochemical properties of a compound to estimate its behavior in various environmental compartments like water, soil, and air researchgate.netresearchgate.net. For deuterated compounds, a key research area is to accurately model the kinetic isotope effect (KIE). The stronger carbon-deuterium bond can slow down degradation reactions, potentially leading to greater persistence in the environment compared to their non-deuterated counterparts mdpi.com.

Future models will aim to:

Incorporate KIE into Degradation Pathways: More accurately predict biodegradation rates by accounting for the specific positions of deuterium atoms.

Improve Bioavailability Predictions: Better describe how deuterated compounds interact with and are taken up by organisms in different environmental matrices rsc.org.

Integrate with Toxicity Models: Combine environmental fate predictions with toxicity data to create comprehensive risk assessment profiles for new deuterated chemicals nih.gov.

The development of these sophisticated models will allow for a proactive approach to environmental risk management, guiding the design of more environmentally benign deuterated compounds.

Exploration of Isotope Fractionation Studies for Source Apportionment

Compound-Specific Isotope Analysis (CSIA) is an emerging technique with significant potential for environmental science nih.gov. This method measures the natural variation in stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a specific compound. These isotopic signatures can provide valuable information about the compound's origin and the degradation processes it has undergone wikipedia.orgresearchgate.net.

Isotope fractionation, the slight enrichment or depletion of heavy isotopes during chemical or biological processes, is the key principle behind CSIA wikipedia.org. For example, the microbial degradation of a pharmaceutical compound in a river can lead to a measurable change in the isotopic ratio of the remaining, undegraded compound.

Future research in this area will explore how CSIA can be applied to deuterated compounds and their metabolites for source apportionment. Key avenues of investigation include:

Tracking Environmental Contamination: By analyzing the isotopic signature of a pharmaceutical pollutant, it may be possible to distinguish between different manufacturing sources or to differentiate between the original drug and its metabolites nih.gov.

Monitoring Natural Attenuation: Measuring the degree of isotope fractionation can provide evidence of ongoing biodegradation of contaminants in groundwater and surface water nih.gov.

Authenticity Control: Isotopic fingerprinting is being explored as a tool to combat counterfeit drugs by verifying the synthetic pathway used in their production researchgate.net.

The application of CSIA to complex environmental systems holds the promise of providing a more detailed and nuanced understanding of the lifecycle of deuterated compounds released into the environment.

Q & A

Q. What are the validated synthetic routes for 4-Acetamido Antipyrine-d3, and how does deuteration impact reaction optimization?

The synthesis of deuterated analogs like 4-Acetamido Antipyrine-d3 typically involves isotopic labeling at specific positions. For example, N-(4-acetamido)-phenylcarboxamide derivatives can be synthesized via mass-directed preparative LC, with deuteration achieved using deuterated reagents (e.g., D₂O or CD₃I) during intermediate steps . Reaction optimization should include kinetic isotope effect (KIE) studies to assess deuterium incorporation efficiency and purity validation via LC-MS .

Q. Which spectroscopic techniques are most effective for distinguishing 4-Acetamido Antipyrine-d3 from its non-deuterated counterpart?

Key methods include:

- Deuterium NMR : Directly quantifies D/H ratios at labeled positions, with chemical shifts typically observed at 2.0–4.0 ppm .

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 248.30 for C₁₁H₁₀D₃N₃O₂) and isotopic distribution patterns .

- FTIR : Detects shifts in N-H/D stretching vibrations (~3300 cm⁻¹ for N-H vs. ~2500 cm⁻¹ for N-D) .

Q. How should researchers validate the purity of 4-Acetamido Antipyrine-d3 for pharmacological studies?

Follow USP guidelines for related compounds like 4-Aminoantipyrine, which specify:

- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (RSD <2%) .

- Melting point analysis : Compare observed ranges (e.g., 108–110°C) against non-deuterated analogs to assess crystallinity impacts .

- Karl Fischer titration : Ensure water content <0.5% to avoid hydrate formation .

Advanced Research Questions

Q. How does deuteration influence the metabolic stability of 4-Acetamido Antipyrine-d3 in vivo compared to its non-deuterated form?

Deuteration slows cytochrome P450-mediated oxidation via the kinetic isotope effect. Experimental design should include:

Q. What methodological considerations are critical when analyzing contradictory dissolution data for 4-Acetamido Antipyrine-d3 formulations?

Resolve discrepancies using:

- f2 similarity factor : Calculate f2 values (50–100 indicate profile similarity) between test and reference formulations .

- Discriminatory dissolution media : Adjust pH (1.2–6.8) and surfactant concentrations (e.g., 0.1% SDS) to mimic physiological variability .

- X-ray diffraction (XRD) : Confirm polymorphic stability post-dissolution, as crystal form changes can alter release kinetics .

Q. How can researchers optimize deuterated analogs for structure-activity relationship (SAR) studies targeting metabotropic glutamate receptors (mGlu4)?

Based on HTS-derived N-(4-acetamido)-phenylpicolinamides:

- Deuterium placement : Prioritize positions adjacent to metabolic hotspots (e.g., methyl groups) to prolong half-life .

- Allosteric modulation assays : Use calcium flux assays in HEK293 cells expressing mGlu4 to compare EC₅₀ values of deuterated vs. non-deuterated compounds .

- CNS penetrance : Measure brain-to-plasma ratios in rodents via LC-MS; deuterated analogs may show enhanced BBB permeability due to reduced polarity .

Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis for large-scale studies?

Implement:

- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor deuteration in real-time .

- Design of experiments (DoE) : Optimize parameters (temperature, reagent stoichiometry) using response surface methodology .

- Stability-indicating assays : Stress-test intermediates under thermal/humidity conditions (ICH Q1A guidelines) to identify degradation pathways .

Methodological Resources

- Synthetic protocols : Refer to Vanderbilt University’s HTS workflows for N-(4-acetamido) derivatives .

- Analytical validation : Align with USP monographs for antipyrine analogs and NIST reference data .